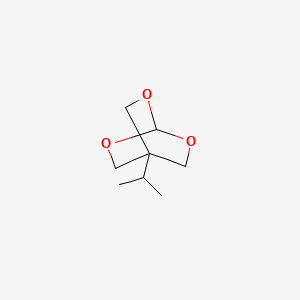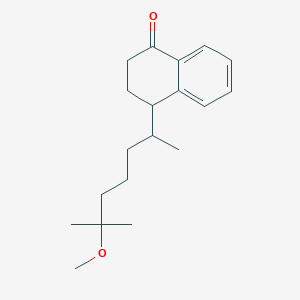
4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes a naphthalene core substituted with a methoxy and methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and specific alkylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor to pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(6-Methoxy-6-methylheptan-2-yl)-3,4-dihydronaphthalen-1(2H)-one include other naphthalene derivatives with different substituents. These compounds may have similar structures but differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it may offer advantages over other similar compounds in certain contexts.
Propiedades
Número CAS |
61099-57-8 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-(6-methoxy-6-methylheptan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C19H28O2/c1-14(8-7-13-19(2,3)21-4)15-11-12-18(20)17-10-6-5-9-16(15)17/h5-6,9-10,14-15H,7-8,11-13H2,1-4H3 |
Clave InChI |
GUOQQSYEPWDUGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)OC)C1CCC(=O)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



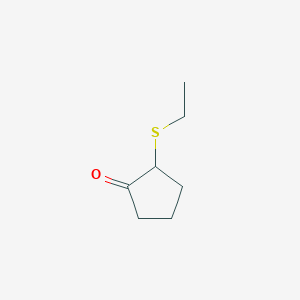
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
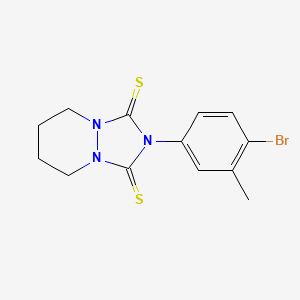

![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
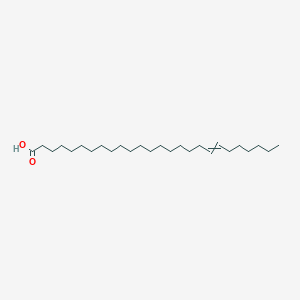
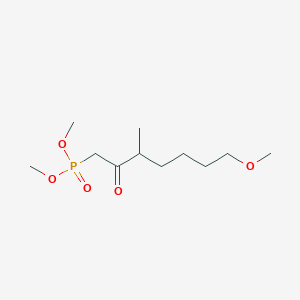



![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
